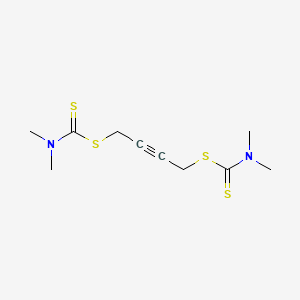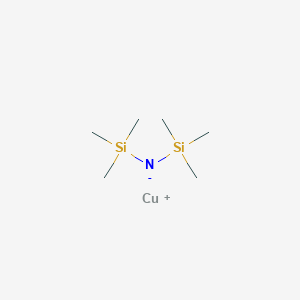
Mercury, (3-cyanoguanidino)ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, (3-cyanoguanidino)ethyl- is an organomercury compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a mercury atom bonded to an ethyl group, which is further connected to a cyanoguanidino moiety. The presence of mercury in its structure imparts distinct characteristics that make it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, (3-cyanoguanidino)ethyl- typically involves the reaction of ethylmercury chloride with cyanoguanidine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 25-50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or chromatography to obtain a high-purity product .
Industrial Production Methods
Industrial production of Mercury, (3-cyanoguanidino)ethyl- follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control. The purification process may involve additional steps such as distillation and filtration to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Mercury, (3-cyanoguanidino)ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: It can be reduced to form mercury(I) compounds.
Substitution: The ethyl group can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various organomercury compounds with different functional groups, which can be further utilized in chemical synthesis and industrial applications .
Aplicaciones Científicas De Investigación
Mercury, (3-cyanoguanidino)ethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce mercury into organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Mercury, (3-cyanoguanidino)ethyl- involves its interaction with sulfhydryl groups in proteins and enzymes. The mercury atom binds to these groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in various biological effects, including oxidative stress and cellular toxicity .
Comparación Con Compuestos Similares
Similar Compounds
Ethylmercury: Similar in structure but lacks the cyanoguanidino group.
Methylmercury: Contains a methyl group instead of an ethyl group.
Phenylmercury: Contains a phenyl group instead of an ethyl group.
Uniqueness
Mercury, (3-cyanoguanidino)ethyl- is unique due to the presence of the cyanoguanidino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other organomercury compounds may not be suitable .
Propiedades
Número CAS |
63869-03-4 |
|---|---|
Fórmula molecular |
C4H8HgN4 |
Peso molecular |
312.73 g/mol |
Nombre IUPAC |
[(E)-[amino-(cyanoamino)methylidene]amino]-ethylmercury |
InChI |
InChI=1S/C2H3N4.C2H5.Hg/c3-1-6-2(4)5;1-2;/h(H3-,4,5,6);1H2,2H3;/q-1;;+1 |
Clave InChI |
PUTXPJWVHQQJIY-UHFFFAOYSA-N |
SMILES isomérico |
CC[Hg]/N=C(\N)/NC#N |
SMILES canónico |
CC[Hg]N=C(N)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)

![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)

![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)

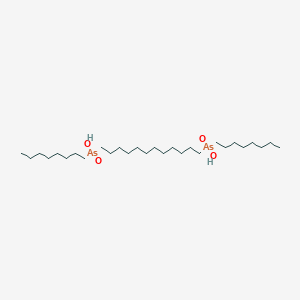
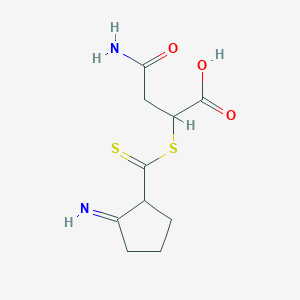
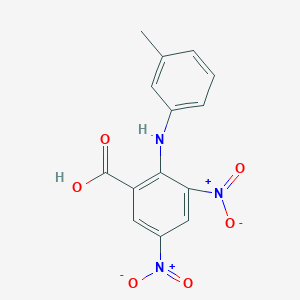
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
